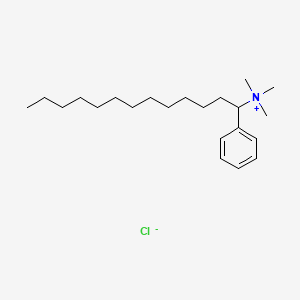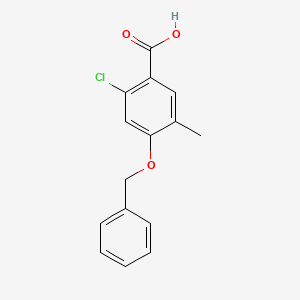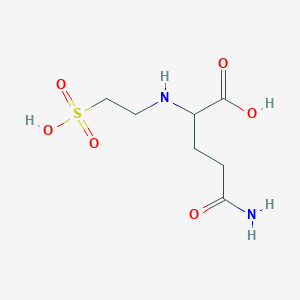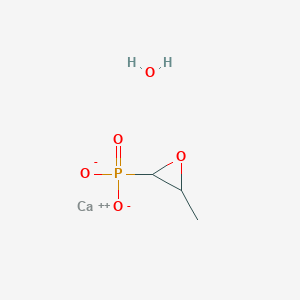![molecular formula C13H25N3O B14781057 2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of 2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the cyclopropylmethylamino group. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry and yield. Industrial production methods may involve optimizing these steps to scale up the synthesis while maintaining purity and efficiency .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Applications De Recherche Scientifique
2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. Compared to these compounds, 2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific substitution pattern, which can confer different biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C13H25N3O |
|---|---|
Poids moléculaire |
239.36 g/mol |
Nom IUPAC |
2-amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3 |
Clé InChI |
LIAWMDABDWTMGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


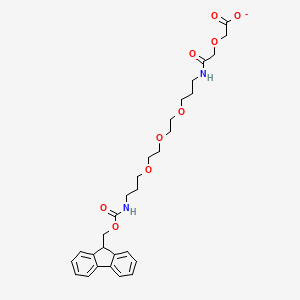
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)
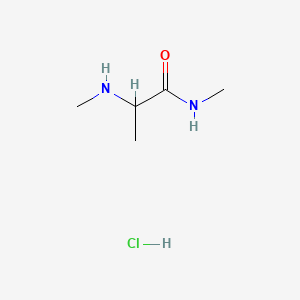
![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)

![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
